1,2-Dichloro-5-ethynyl-3-fluorobenzene
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Overview
Description
1,2-Dichloro-5-ethynyl-3-fluorobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and ethynyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-ethynyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution occurs efficiently .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Techniques such as tubular diazotization reactions can be employed to prepare diazonium salts, which are then converted to the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-5-ethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1,2-Dichloro-5-ethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dichloro-5-ethynyl-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various chemical pathways, influencing biological processes or chemical reactions .
Comparison with Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar in structure but lacks the ethynyl group.
1-Ethynyl-3-fluorobenzene: Contains an ethynyl group but only one halogen atom.
Uniqueness: 1,2-Dichloro-5-ethynyl-3-fluorobenzene is unique due to the combination of chlorine, fluorine, and ethynyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H3Cl2F |
---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
1,2-dichloro-5-ethynyl-3-fluorobenzene |
InChI |
InChI=1S/C8H3Cl2F/c1-2-5-3-6(9)8(10)7(11)4-5/h1,3-4H |
InChI Key |
RSFZWRMUBSBQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)Cl)Cl)F |
Origin of Product |
United States |
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